molecular formula C8H7F3N2O B2770933 N'-hydroxy-2-(2,4,6-trifluorophenyl)ethanimidamide CAS No. 885654-91-1

N'-hydroxy-2-(2,4,6-trifluorophenyl)ethanimidamide

Cat. No.: B2770933
CAS No.: 885654-91-1
M. Wt: 204.152
InChI Key: ZPWKXGQMDGGEEJ-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-(2,4,6-trifluorophenyl)ethanimidamide” is a chemical compound with the CAS Number: 1312766-79-2 . It has a linear formula of C9 H9 F3 N2 O . The IUPAC name for this compound is (1Z)-N’-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide .


Molecular Structure Analysis

The InChI code for “N’-hydroxy-2-(2,4,6-trifluorophenyl)ethanimidamide” is 1S/C9H9F3N2O/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14-15/h1-4,8H,5,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “N’-hydroxy-2-(2,4,6-trifluorophenyl)ethanimidamide” are not available, related compounds such as tris(2,4,6-trifluorophenyl)borane have been used as catalysts in the 1,2-hydroboration of various unsaturated reagents .


Physical and Chemical Properties Analysis

“N’-hydroxy-2-(2,4,6-trifluorophenyl)ethanimidamide” has a molecular weight of 218.18 .

Safety and Hazards

The safety data sheet for a related compound, 2-(2,4,5-Trifluorophenyl)ethanol, suggests that hazardous polymerization does not occur under normal processing . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . The compound should be stored in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

N'-hydroxy-2-(2,4,6-trifluorophenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-4-1-6(10)5(7(11)2-4)3-8(12)13-14/h1-2,14H,3H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWKXGQMDGGEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=NO)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)C/C(=N/O)/N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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